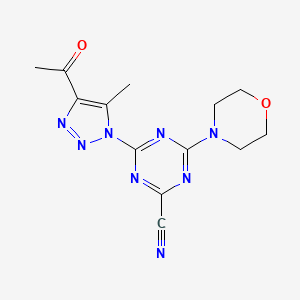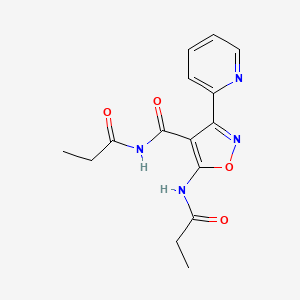
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide binds to the cytoplasmic side of the CFTR channel and blocks its function by stabilizing the closed state of the channel. This prevents the transport of chloride ions across the cell membrane, which is disrupted in cystic fibrosis and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of CFTR channels in cells and tissues from cystic fibrosis patients, and to reduce inflammation and bacterial infection in animal models of cystic fibrosis. It has also been shown to inhibit the activity of ENaC and MRP, which may have therapeutic implications for other diseases such as hypertension and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is a useful tool for studying the function of CFTR channels and their role in disease. Its specificity and potency make it a valuable inhibitor for in vitro and in vivo experiments. However, its effects on other ion channels and transporters may complicate its interpretation in some experiments, and its potential toxicity and off-target effects must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide and its applications in cystic fibrosis and other diseases. Some possible areas of investigation include:
- Further studies of this compound's effects on CFTR function and its potential therapeutic applications in cystic fibrosis and related diseases.
- Investigation of this compound's effects on other ion channels and transporters, and its potential therapeutic applications in hypertension, cancer, and other diseases.
- Development of new CFTR inhibitors with improved specificity, potency, and safety profiles.
- Investigation of the role of CFTR and other ion channels and transporters in the pathogenesis of cystic fibrosis and other diseases, and the development of new therapies targeting these channels and transporters.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to improve CFTR function in vitro and in vivo, and to reduce inflammation and bacterial infection in animal models of cystic fibrosis. This compound has also been investigated for its effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein (MRP).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-5-nitroimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O3/c1-16-5-14-10(17(19)20)9(16)11(18)15-6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYXLEIIWQLEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4329520.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B4329528.png)
![3-amino-2-butyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4329538.png)

![3-amino-4,5,6-trimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329547.png)
![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(2-methoxyethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329553.png)
![ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329556.png)

![9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B4329564.png)
![2-[hydroxy(phenyl)methyl]-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B4329569.png)

![7-bromo-3-(3-chlorophenyl)-9a-ethoxy[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329580.png)
![3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329581.png)
![9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329584.png)